molecular formula C15H15NO3S B2669967 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate CAS No. 387854-98-0

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2669967
CAS No.: 387854-98-0
M. Wt: 289.35
InChI Key: JXFRJHITZQUWRO-UHFFFAOYSA-N
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Description

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications.

Preparation Methods

The synthesis of 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxoethyl compounds with o-tolylamine and 5-methylthiophene-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of catalysts and under controlled temperatures to ensure high yield and purity . Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .

Chemical Reactions Analysis

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-5-3-4-6-12(10)16-14(17)9-19-15(18)13-8-7-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRJHITZQUWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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